LogP Comparison: Ortho-Acetyl vs. N-Phenylsuccinamic Acid
4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of 1.28 . In contrast, the unsubstituted analog N-phenylsuccinamic acid (succinanilic acid) displays a higher LogP of 1.56 [1]. The 0.28 log unit reduction in lipophilicity for the target compound indicates moderately improved aqueous solubility and altered membrane permeability characteristics, which may translate into distinct pharmacokinetic behavior in biological systems.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.28 |
| Comparator Or Baseline | N-Phenylsuccinamic acid (LogP = 1.56) |
| Quantified Difference | ΔLogP = -0.28 (18% reduction) |
| Conditions | In silico calculation; method unspecified for target compound; comparator value from standard chemical database |
Why This Matters
Lower LogP correlates with reduced non-specific protein binding and enhanced renal clearance potential, factors that influence in vivo exposure and dosing regimen design.
- [1] m.chem960.com. 102-14-7 (4-Anilino-4-oxobutanoic Acid). LogP: 1.56290. https://m.chem960.com. View Source
